

An In-depth Technical Guide to 9-Phenylcarbazole-d13: Discovery, Synthesis, and Application

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Compound of Interest

Compound Name: 9-Phenylcarbazole-d13

Cat. No.: B15558545

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **9-Phenylcarbazole-d13**, a deuterated internal standard critical for quantitative analysis in research and drug development. The document details its discovery rationale, synthesis, and applications, with a focus on experimental protocols and data.

Introduction and Discovery

The "discovery" of **9-Phenylcarbazole-d13** is intrinsically linked to the advancement of analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). In these methods, precise quantification of an analyte is often hindered by variations in sample preparation and matrix effects. To correct for these variations, a stable, isotopically labeled internal standard is introduced into the sample at a known concentration.

9-Phenylcarbazole-d13 was developed to serve this purpose for the quantification of 9-phenylcarbazole and its analogs. By replacing all 13 hydrogen atoms with deuterium, a stable isotope, the molecule's mass is increased by 13 atomic mass units. This mass shift allows it to be distinguished from the non-deuterated analyte by a mass spectrometer, while its chemical properties remain virtually identical, ensuring it behaves similarly during extraction,

chromatography, and ionization.^[1] Its development was therefore not a discovery in the traditional sense, but a targeted synthesis to meet a specific analytical need.

Physicochemical Properties and Data

Quantitative data for the non-deuterated 9-phenylcarbazole is readily available. This data serves as a baseline for understanding the properties of its deuterated counterpart.

Property	Value	Source
Molecular Formula (non-deuterated)	C ₁₈ H ₁₃ N	^[2]
Molecular Weight (non-deuterated)	243.30 g/mol	^[2]
Molecular Formula (deuterated)	C ₁₈ D ₁₃ N	^[1]
Molecular Weight (deuterated)	256.38 g/mol	^[1]
Melting Point (non-deuterated)	95-97 °C	^[2]
Assay (typical purity)	≥97%	^[2]

Note: Detailed NMR and MS spectral data for **9-Phenylcarbazole-d13** are not widely published as it is primarily a commercial analytical standard. The data for the non-deuterated analog is provided for reference.

Synthesis of 9-Phenylcarbazole-d13

The synthesis of **9-Phenylcarbazole-d13** can be achieved through two primary methodologies: a direct deuteration of 9-phenylcarbazole or a synthesis using deuterated starting materials.

Method 1: Direct Hydrogen-Deuterium Exchange

A recently developed method involves the direct deuteration of 9-phenylcarbazole using a fluoric acid catalyst and a deuterium source. This method offers high deuteration rates and yields.

- **Reaction Setup:** To a suitable reactor, add 9-phenylcarbazole (1 mmol), a fluoric acid catalyst (0.086 mmol), deuterium water (D_2O , 22 mmol), and 1,4-dioxane (7 mL) as a solvent.
- **Reaction Conditions:** The mixture is heated to 100-120 °C and stirred for 11-13 hours to ensure the reaction goes to completion.
- **Quenching:** After the reaction period, the mixture is cooled, and the reaction is quenched by adding a saturated ammonium chloride solution.
- **Extraction:** The product is extracted using dichloromethane (3 x 100 mL).
- **Purification:** The combined organic phases are concentrated using a rotary evaporator. The resulting deuterated 9-phenylcarbazole can be further purified if necessary, though this method often yields a product with high analytical purity (99%) and a high deuteration rate (95%).

This protocol is adapted from a patented method for deuterating carbazole compounds.

Method 2: Synthesis from Deuterated Precursors

An alternative approach is to synthesize 9-phenylcarbazole using deuterated starting materials. A common synthesis for the non-deuterated compound is the Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination. The deuterated version would adapt one of these methods.

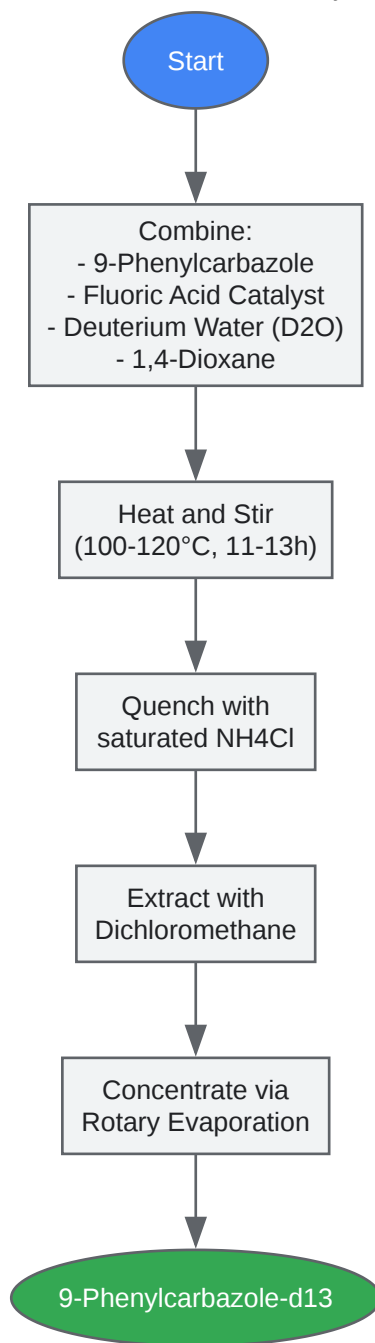
- **Reaction Setup:** In a nitrogen-purged glovebox, combine carbazole- d_8 (1 equivalent), bromobenzene- d_5 (1.5 equivalents), sodium tert-butoxide (2 equivalents), and a palladium catalyst with a suitable phosphine ligand (e.g., $Pd_2(dba)_3$ with tri-tert-butylphosphine) in an anhydrous solvent like toluene or xylene.
- **Reaction Conditions:** The reaction mixture is heated under a nitrogen atmosphere, typically between 80-120 °C, for several hours until the starting materials are consumed (monitored by TLC or GC-MS).
- **Workup:** After cooling, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate.

- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield **9-Phenylcarbazole-d13**.

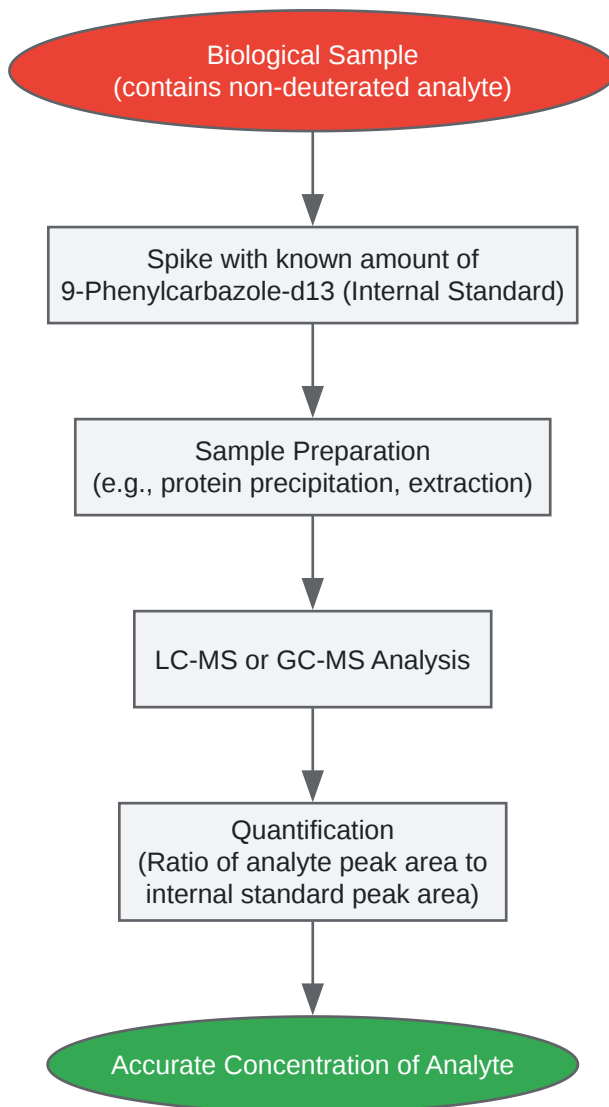
Diagrams and Workflows

Synthesis Workflow: Direct Deuteration

Direct Deuteration Workflow for 9-Phenylcarbazole-d13



Workflow for 9-Phenylcarbazole-d13 as an Internal Standard



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